![molecular formula C8H9F3O3 B13511862 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, mixture of diastereomers, is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of the oxabicyclo structure adds to its rigidity and potential for diverse chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-2-oxabicyclo[221]heptane-3-carboxylic acid typically involves a multi-step process One common method includes the cycloaddition reaction, where a suitable diene and dienophile react under controlled conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and temperature control systems to facilitate the cycloaddition and fluorination reactions. Purification steps such as recrystallization and chromatography are employed to isolate the desired diastereomers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted bicyclic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The bicyclic structure provides rigidity, which can influence the binding affinity to enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptane derivatives with nitro substituents
Uniqueness
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the oxabicyclo structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9F3O3 |
|---|---|
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)7(6(12)13)4-1-2-5(3-4)14-7/h4-5H,1-3H2,(H,12,13) |
Clé InChI |
ZEEPMUOFNYFPOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C(O2)(C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


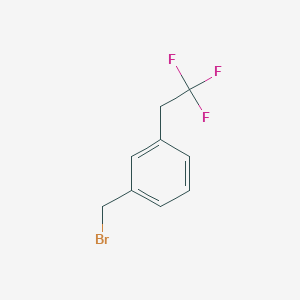
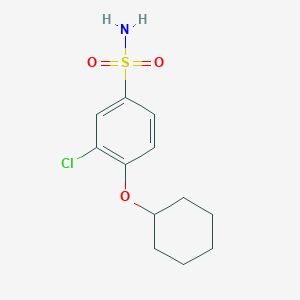
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
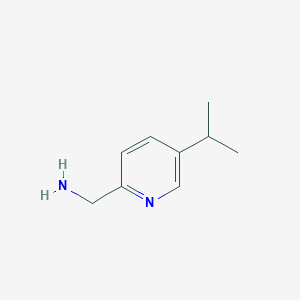
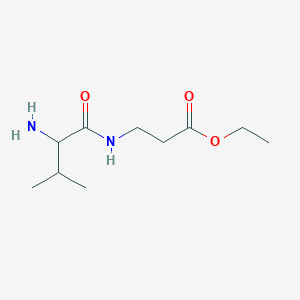

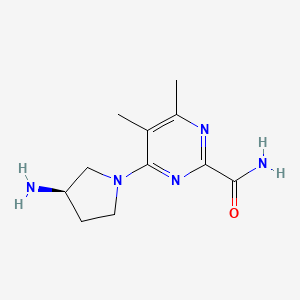
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)

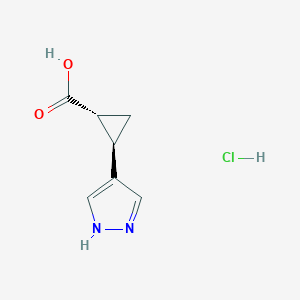
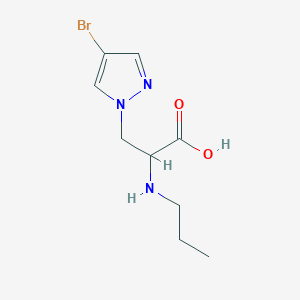
![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)
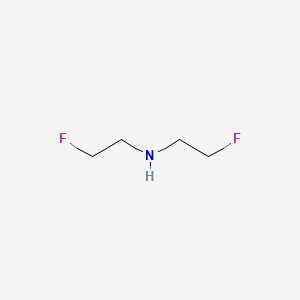
![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)
